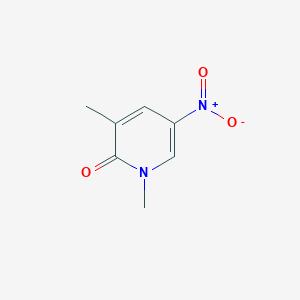
1,3-dimethyl-5-nitro-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-5-nitro-1H-pyridin-2-one is a heterocyclic compound with the molecular formula C7H8N2O3 This compound is characterized by a pyridinone ring substituted with two methyl groups at positions 1 and 3, and a nitro group at position 5
准备方法
Synthetic Routes and Reaction Conditions
1,3-dimethyl-5-nitro-1H-pyridin-2-one can be synthesized through several synthetic routes. One common method involves the nitration of 1,3-dimethylpyridin-2-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,3-dimethyl-5-nitro-1H-pyridin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Electrophilic reagents such as halogens or alkylating agents.
Major Products Formed
Reduction: 1,3-dimethyl-5-amino-1H-pyridin-2-one.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
科学研究应用
Chemical Properties and Structure
1,3-Dimethyl-5-nitro-1H-pyridin-2-one is a nitro-substituted pyridine derivative. Its chemical structure allows for various interactions with biological targets, making it a valuable scaffold in drug design.
Biological Activities
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, a study demonstrated its effectiveness against Mycobacterium tuberculosis, indicating potential as an antitubercular agent .
- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation. A specific study highlighted the compound's ability to induce apoptosis in breast cancer cells, suggesting its role as a potential anticancer drug .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which can be beneficial in treating various inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways at the cellular level .
Pharmaceutical Applications
This compound has been explored for its potential as a lead compound in drug development. The following table summarizes some of its key applications:
Case Studies
Several studies have documented the efficacy of this compound in various therapeutic contexts:
- Antitubercular Activity : A study synthesized multiple derivatives based on this compound and tested their activity against Mycobacterium tuberculosis. Results indicated that certain derivatives had low MIC values, showcasing their potential as antitubercular agents .
- Cancer Cell Studies : In vitro studies have demonstrated that this compound can significantly inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell migration .
- Antiviral Potential : Research into the compound's ability to inhibit hepatitis C virus polymerase has shown promising results, suggesting it could serve as a novel antiviral agent .
作用机制
The mechanism of action of 1,3-dimethyl-5-nitro-1H-pyridin-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
相似化合物的比较
Similar Compounds
1,3-dimethyl-5-amino-1H-pyridin-2-one: Similar structure but with an amino group instead of a nitro group.
1,3-dimethyl-5-chloro-1H-pyridin-2-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1,3-dimethyl-5-nitro-1H-pyridin-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various chemical transformations, making this compound a versatile intermediate in synthetic chemistry.
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
1,3-dimethyl-5-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-6(9(11)12)4-8(2)7(5)10/h3-4H,1-2H3 |
InChI 键 |
QMSGHJNATYWTIA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN(C1=O)C)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














